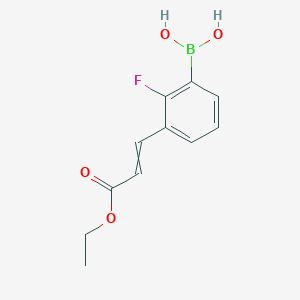
acetonitrile;(1Z,5Z)-cycloocta-1,5-diene;iridium;trifluoroborane;fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is an organometallic compound with the molecular formula C12H18BF4IrN2. It is commonly used in various chemical reactions and research applications due to its unique properties and reactivity. The compound is characterized by the presence of iridium coordinated with acetonitrile and 1,5-cyclooctadiene ligands, along with a tetrafluoroborate counterion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate typically involves the reaction of iridium complexes with acetonitrile and 1,5-cyclooctadiene in the presence of tetrafluoroboric acid. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the iridium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the iridium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the acetonitrile or 1,5-cyclooctadiene ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes .
Aplicaciones Científicas De Investigación
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate has numerous scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroformylation, and carbonylation reactions
Industry: The compound is used in industrial chemistry for thin film deposition, LED manufacturing, and other applications requiring high-purity organometallic reagents
Mecanismo De Acción
The mechanism of action of Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate involves the coordination of the iridium center with various ligands, which facilitates different chemical reactions. The iridium center can undergo changes in oxidation state, allowing it to participate in redox reactions. The compound’s reactivity is influenced by the electronic and steric properties of the coordinated ligands, which can modulate the iridium center’s reactivity and selectivity in different reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate: Similar in structure but lacks the acetonitrile ligands.
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Similar structure but with rhodium instead of iridium.
Uniqueness
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is unique due to the presence of both acetonitrile and 1,5-cyclooctadiene ligands, which provide distinct electronic and steric properties. This combination enhances the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in both research and industrial applications .
Propiedades
Fórmula molecular |
C12H18BF4IrN2- |
|---|---|
Peso molecular |
469.31 g/mol |
Nombre IUPAC |
acetonitrile;(1Z,5Z)-cycloocta-1,5-diene;iridium;trifluoroborane;fluoride |
InChI |
InChI=1S/C8H12.2C2H3N.BF3.FH.Ir/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3)4;;/h1-2,7-8H,3-6H2;2*1H3;;1H;/p-1/b2-1-,8-7-;;;;; |
Clave InChI |
ANGHFNANEROVEF-XRGHXPOKSA-M |
SMILES isomérico |
B(F)(F)F.CC#N.CC#N.C1/C=C\CC/C=C\C1.[F-].[Ir] |
SMILES canónico |
B(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[F-].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


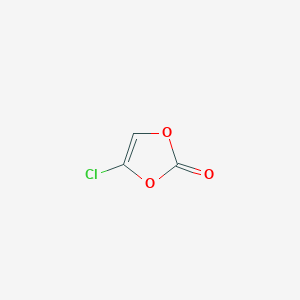
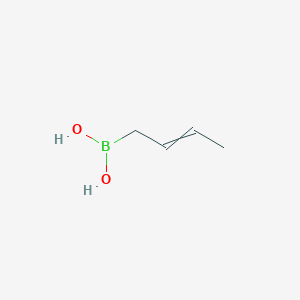

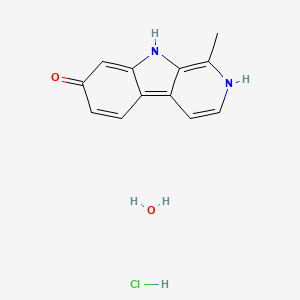

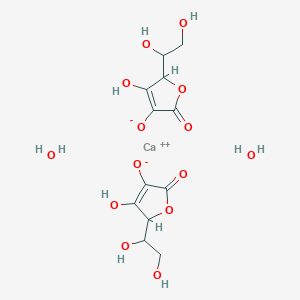
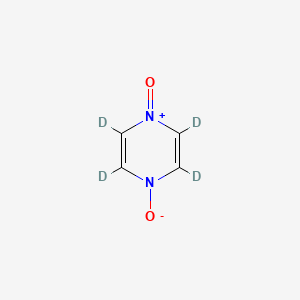

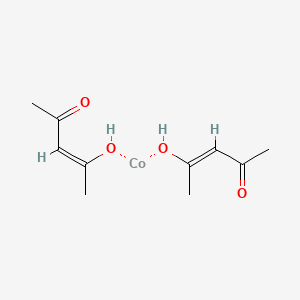
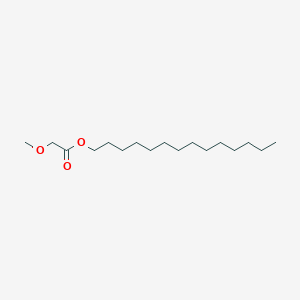
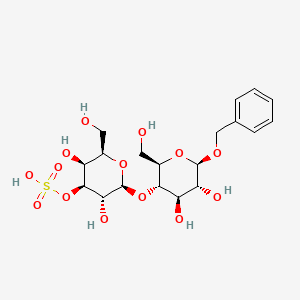
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)
